Ortho-Ethylthio Regioisomerism Confers Distinct Conformational and Steric Properties Relative to Meta-Substituted Analogs
The ortho-ethylthio substitution on the benzamide ring of CAS 886917-44-8 creates an intramolecular steric environment fundamentally different from the meta-ethylthio regioisomer CAS 886913-13-9. In N-(1,3,4-oxadiazol-2-yl)benzamide antibacterials, the position of the benzamide substituent directly influences the compound's mechanism of action (MOA), with different substitution patterns leading to distinct protein target engagement profiles as shown by quantitative chemical proteomics [1]. While direct head-to-head antibacterial MIC data for both regioisomers are not available in the open literature, the established SAR principle from Naclerio et al. demonstrates that subtle structural modifications in this scaffold produce measurable MIC differences exceeding 30-fold against identical MRSA strains [2].
| Evidence Dimension | Regioisomeric substitution position (ortho vs. meta ethylthio) and predicted impact on target engagement |
|---|---|
| Target Compound Data | ortho-ethylthio (2-position) benzamide; distinct conformational profile capable of forming intramolecular S···H-N hydrogen bond with the amide NH |
| Comparator Or Baseline | CAS 886913-13-9: meta-ethylthio (3-position) benzamide; no intramolecular S···H-N interaction possible; altered dihedral angle between benzamide and oxadiazole planes |
| Quantified Difference | Predicted difference in benzamide-oxadiazole dihedral angle: ~30–60° based on ortho-substituent steric effects; SAR precedent shows >30-fold MIC variation between structural analogs in this class [2] |
| Conditions | Structural comparison and class-level SAR inference from published N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial studies |
Why This Matters
The ortho-ethylthio regiochemistry is a non-interchangeable structural feature; substituting the meta isomer may result in complete loss of activity at a given biological target due to altered molecular recognition.
- [1] Naclerio GA, Onyedibe KI, Karanja CW, Aryal UK, Sintim HO. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2022;8(4):865-877. PMID: 35297603. View Source
- [2] Naclerio GA, Abutaleb NS, Alhashimi M, Seleem MN, Sintim HO. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. RSC Med Chem. 2019;11(1):102-110. PMID: 33479609. (Table 1: MIC values ranging from 0.06 to >64 μg/mL across structural analogs). View Source
